(-)-Camphocarboxylic acid

Description

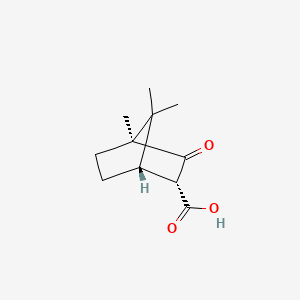

Structure

2D Structure

3D Structure

Properties

CAS No. |

63976-55-6 |

|---|---|

Molecular Formula |

C11H16O3 |

Molecular Weight |

196.24 g/mol |

IUPAC Name |

(1S,2R,4S)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-2-carboxylic acid |

InChI |

InChI=1S/C11H16O3/c1-10(2)6-4-5-11(10,3)8(12)7(6)9(13)14/h6-7H,4-5H2,1-3H3,(H,13,14)/t6-,7+,11+/m0/s1 |

InChI Key |

XNMVAVGXJZFTEH-MVKOHCKWSA-N |

Isomeric SMILES |

C[C@]12CC[C@H](C1(C)C)[C@H](C2=O)C(=O)O |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2C(=O)O)C)C |

Origin of Product |

United States |

Synthetic Methodologies and Enantioselective Routes to Camphocarboxylic Acid

Retrosynthetic Analysis of (-)-Camphocarboxylic Acid

A retrosynthetic analysis of this compound provides a logical framework for devising synthetic strategies. The primary disconnection in the target molecule is the carbon-carbon bond between the carboxyl group and the camphor (B46023) scaffold. This leads to a synthon representing a nucleophilic camphor equivalent and an electrophilic carboxyl source.

A functional group interconversion (FGI) approach suggests that the carboxylic acid can be derived from the hydrolysis of a nitrile or an ester, or the oxidation of a hydroxymethyl or formyl group at the C3 position of the camphor skeleton. Therefore, key precursors in the synthesis of this compound would be 3-cyanocamphor, 3-(alkoxycarbonyl)camphor, 3-(hydroxymethyl)camphor, or camphor-3-carbaldehyde. These precursors, in turn, can be synthesized from (-)-camphor, a readily available chiral starting material.

Another retrosynthetic approach involves the direct carboxylation of a camphor enolate. This strategy requires the regioselective formation of the enolate at the C3 position, followed by trapping with an electrophilic source of carbon dioxide, such as CO2 gas or a chloroformate. The stereochemical outcome of this reaction would be a critical consideration.

Classical Synthetic Approaches and Transformations

Classical synthetic routes to this compound have traditionally relied on the modification of the readily available (-)-camphor backbone through oxidation and hydrolysis reactions.

The oxidation of C3-functionalized camphor derivatives is a common strategy for the synthesis of this compound. A primary alcohol at the C3 position, such as in (-)-3-(hydroxymethyl)camphor, can be oxidized to the corresponding carboxylic acid using a variety of oxidizing agents.

Commonly employed oxidizing agents for this transformation include potassium permanganate (KMnO4), Jones reagent (CrO3 in sulfuric acid), and other chromium(VI) reagents. The choice of oxidant and reaction conditions is crucial to avoid over-oxidation or side reactions.

| Oxidizing Agent | Precursor | Product | Typical Conditions |

| Potassium Permanganate (KMnO4) | (-)-3-(hydroxymethyl)camphor | This compound | Basic aqueous solution, heat |

| Jones Reagent (CrO3/H2SO4) | (-)-3-(hydroxymethyl)camphor | This compound | Acetone, 0°C to room temperature |

| Pyridinium Dichromate (PDC) | (-)-Camphor-3-carbaldehyde | This compound | Dichloromethane, room temperature |

Alternatively, the direct oxidation of the camphor methylene group at the C3 position can be achieved, although this often leads to a mixture of products and may require harsh reaction conditions.

The hydrolysis of camphor derivatives bearing a precursor to the carboxylic acid at the C3 position is another well-established method for the synthesis of this compound. wiley-vch.de One of the most common precursors is the nitrile group in (-)-3-cyanocamphor.

Acid- or base-catalyzed hydrolysis of the nitrile functionality proceeds through an intermediate amide to afford the desired carboxylic acid. wikipedia.orgsigmaaldrich.comblogspot.com Strong acids such as hydrochloric acid or sulfuric acid, or strong bases like sodium hydroxide or potassium hydroxide, are typically used for this transformation. wiley-vch.de

| Precursor | Reagents | Product |

| (-)-3-Cyanocamphor | H2SO4 (aq), heat | This compound |

| (-)-3-Cyanocamphor | NaOH (aq), heat, then H3O+ | This compound |

| (-)-3-(Methoxycarbonyl)camphor | LiOH, THF/H2O | This compound |

The hydrolysis of esters, such as (-)-3-(methoxycarbonyl)camphor or (-)-3-(ethoxycarbonyl)camphor, under basic conditions (saponification) followed by acidification also provides a reliable route to this compound. wiley-vch.de

Stereocontrolled and Asymmetric Synthetic Strategies

Modern synthetic efforts have focused on the development of stereocontrolled and asymmetric methods to access enantiopure this compound and its derivatives, often employing chiral auxiliaries or organocatalysis.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.net After the desired transformation, the auxiliary is removed, yielding the enantiopure product. researchgate.netnih.gov In the context of this compound synthesis, a chiral auxiliary can be attached to a pro-chiral precursor to control the introduction of the carboxylic acid group or its precursor at the C3 position of the camphor skeleton.

For instance, an achiral camphor derivative could be reacted with a chiral auxiliary to form a diastereomeric intermediate. Subsequent carboxylation or introduction of a carboxyl equivalent would then proceed with high diastereoselectivity due to the steric influence of the chiral auxiliary. Finally, removal of the auxiliary would afford the desired this compound. Common chiral auxiliaries include Evans oxazolidinones and Oppolzer's camphorsultams. researchgate.netresearchgate.net

| Chiral Auxiliary | General Application | Key Features |

| Evans Oxazolidinones | Asymmetric alkylations, aldol reactions | High diastereoselectivity, reliable removal |

| Oppolzer's Camphorsultams | Asymmetric conjugate additions, Diels-Alder reactions | Rigid bicyclic structure, excellent stereocontrol |

| Pseudoephedrine | Asymmetric alkylations | Readily available, predictable stereochemical outcome |

While the direct application of chiral auxiliaries for the de novo synthesis of the this compound scaffold is not extensively documented, the principles are well-established for the asymmetric functionalization of carbonyl compounds, which could be conceptually applied to a suitable camphor-derived precursor. researchgate.net

Enantioselective organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. This approach offers a powerful alternative to metal-based catalysts and chiral auxiliaries. In the synthesis of this compound, an organocatalyst could be employed to control the enantioselective functionalization of the C3 position of a camphor precursor.

For example, a chiral amine catalyst, such as a proline derivative, could be used to catalyze the asymmetric alpha-functionalization of a camphor derivative. This could involve the formation of a chiral enamine intermediate, which would then react with an electrophilic carboxylating agent. The stereochemical outcome of the reaction would be dictated by the chiral catalyst.

Several camphor-derived organocatalysts have been developed and applied in various asymmetric reactions, demonstrating the utility of the camphor scaffold in inducing chirality. These catalysts often feature a rigid bicyclic structure that provides a well-defined chiral environment for the catalyzed reaction. While specific examples of organocatalytic enantioselective synthesis of this compound are not prevalent in the literature, the existing body of work on organocatalytic C-H functionalization and carboxylation suggests the feasibility of such an approach.

| Organocatalyst Type | Potential Application in (-)-CCA Synthesis | Mechanism of Action |

| Chiral Amines (e.g., Proline) | Asymmetric α-carboxylation of camphor | Enamine catalysis |

| Chiral Phosphoric Acids | Asymmetric functionalization of camphor enol ethers | Brønsted acid catalysis, ion-pairing |

| Chiral Thioureas | Activation of electrophiles for reaction with camphor enolates | Hydrogen bonding catalysis |

The development of a direct and efficient organocatalytic method for the synthesis of this compound remains an area of interest for synthetic chemists.

Chemoenzymatic Synthetic Considerations

The synthesis of enantiomerically pure compounds such as this compound is a significant challenge in organic chemistry. Chemoenzymatic methods, which integrate chemical and enzymatic steps, offer powerful strategies to achieve high enantioselectivity under mild reaction conditions. While specific chemoenzymatic routes exclusively designed for this compound are not extensively detailed in publicly available research, the principles of enzymatic kinetic resolution of racemic carboxylic acids are well-established and directly applicable.

Kinetic resolution is a key chemoenzymatic technique for separating enantiomers from a racemic mixture. This process utilizes an enzyme that selectively catalyzes the transformation of one enantiomer at a much faster rate than the other. For a racemic mixture of camphocarboxylic acid, a lipase or esterase could be employed to selectively esterify one of the enantiomers. For instance, the (S)-enantiomer of a carboxylic acid can be selectively hydrolyzed from its racemic ester by a hydrolase, leaving the unreacted (R)-ester in high enantiomeric purity mdpi.com. This approach results in the separation of the two enantiomers, where one is the ester and the other is the carboxylic acid.

The application of tandem metal-enzyme dynamic kinetic resolution (DKR) represents a more advanced and efficient approach. rsc.org In DKR, the less reactive enantiomer that remains is continuously racemized in situ by a metal catalyst. This dynamic process allows for the theoretical conversion of 100% of the racemic starting material into a single desired enantiomer, overcoming the 50% yield limitation of conventional kinetic resolution. This method has been successfully applied to various β-hydroxy carboxylic acids and other chiral acids, demonstrating its potential for the synthesis of compounds like this compound. rsc.orgnii.ac.jp

Enzymatic cascade reactions are another sophisticated chemoenzymatic strategy. These cascades involve multiple enzymatic steps performed in a single pot, often starting from simple achiral precursors to build complex chiral molecules. nih.gov Such a strategy could be envisioned for this compound, potentially starting from a camphor-related precursor and utilizing a series of stereoselective enzymatic modifications to introduce the carboxylic acid moiety with the desired stereochemistry. These methods offer benign alternatives to traditional chemical synthesis. nih.gov

The choice of enzyme is critical for the success of these methods. Lipases, such as those from Candida species or Burkholderia cepacia, are widely used due to their broad substrate specificity and high enantioselectivity in organic solvents. mdpi.com The reaction conditions, including the choice of solvent and temperature, also play a significant role in the efficiency and selectivity of the enzymatic resolution. mdpi.comrsc.org

Below is a table summarizing potential chemoenzymatic strategies applicable to the synthesis of this compound.

| Strategy | Description | Key Enzymes/Catalysts | Potential Advantages |

| Enzymatic Kinetic Resolution (EKR) | Selective enzymatic transformation (e.g., esterification or hydrolysis) of one enantiomer in a racemic mixture. | Lipases, Esterases, Hydrolases | High enantioselectivity, mild reaction conditions. |

| Dynamic Kinetic Resolution (DKR) | EKR combined with in situ racemization of the slower-reacting enantiomer. | Lipase/Esterase + Metal Catalyst (e.g., Ruthenium) | Theoretical yield up to 100% of the desired enantiomer. |

| Enzymatic Cascade Synthesis | Multi-step enzymatic reactions in one pot to build the chiral molecule from a simpler precursor. | Oxidases, Aldolases, Deaminases | High efficiency, reduced waste from intermediate purifications. |

Sustainable and Green Chemistry Principles in Synthetic Design

The application of sustainable and green chemistry principles is increasingly crucial in modern chemical synthesis to minimize environmental impact and enhance process safety and efficiency. The synthesis of this compound can be designed or modified to align with these principles, focusing on aspects such as the use of renewable feedstocks, atom economy, and the reduction of hazardous waste. wjpmr.comsemanticscholar.org

A primary green chemistry consideration for the synthesis of this compound is the use of renewable feedstocks. Camphor, the precursor to camphoric acid and related derivatives, is a naturally occurring terpenoid that can be sourced from the camphor tree (Cinnamomum camphora) or turpentine from pine trees. nih.govrsc.org The use of such bio-based starting materials significantly reduces the reliance on petrochemicals, which are finite resources. rsc.org Research into the biobased production of camphoric acid from renewable resources is ongoing, highlighting the interest in sustainable routes to camphor derivatives. nih.gov

The twelve principles of green chemistry provide a framework for designing more sustainable synthetic processes. wjpmr.com For the synthesis of this compound, these can be applied as follows:

Waste Prevention: Designing synthetic routes that minimize the generation of byproducts. Chemoenzymatic methods often excel in this regard due to their high selectivity.

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. Dynamic kinetic resolution is a good example of a high atom economy process.

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents like dichloromethane (DCM) or N,N-dimethylformamide (DMF) with greener alternatives such as water, supercritical CO2, or bio-based solvents. semanticscholar.org Solvent-free reaction conditions are an even better alternative. wjpmr.com

Use of Catalysis: Employing catalytic reagents (including enzymes) in small amounts is superior to using stoichiometric reagents. semanticscholar.org Catalysts are more efficient and generate less waste.

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. Biocatalytic reactions often operate under these mild conditions.

The table below outlines the application of key green chemistry principles to the synthesis of this compound.

| Green Chemistry Principle | Application in this compound Synthesis |

| Use of Renewable Feedstocks | Starting from natural camphor or turpentine, which are bio-based and renewable resources. nih.govrsc.org |

| Catalysis | Utilizing enzymes (biocatalysts) for stereoselective transformations, which are highly efficient and biodegradable. |

| Safer Solvents | Employing aqueous media or green organic solvents for enzymatic reactions to reduce toxicity and environmental impact. |

| Atom Economy | Implementing strategies like Dynamic Kinetic Resolution to maximize the conversion of starting material to the desired product. rsc.org |

| Waste Reduction | High selectivity of enzymatic reactions minimizes the formation of byproducts and simplifies purification processes. |

By integrating these chemoenzymatic and green chemistry principles, the synthesis of this compound can be made more efficient, selective, and environmentally sustainable, aligning with the goals of modern chemical manufacturing.

Chemical Reactivity and Mechanistic Investigations of Camphocarboxylic Acid

Reactivity of the Carboxylic Acid Moiety

The chemical behavior of (-)-Camphocarboxylic acid is largely dictated by its carboxylic acid functional group. This moiety serves as the primary center for a variety of chemical transformations, involving its acidic proton, the electrophilic carbonyl carbon, and the hydroxyl group.

Electrophilic substitution reactions are chemical reactions where an electrophile displaces a functional group in a compound. wikipedia.orgbyjus.com These reactions are characteristic of aromatic compounds, where an electron-rich ring system is susceptible to attack by an electrophile. geeksforgeeks.orgmasterorganicchemistry.com However, this compound has an aliphatic, bicyclic structure and lacks an aromatic ring. The carboxylic acid group is electron-withdrawing, which tends to deactivate adjacent carbon atoms from electrophilic attack.

While some aliphatic compounds can undergo electrophilic substitution, this is not a typical reaction pathway for the carboxylic acid group in this compound under standard conditions. wikipedia.org For example, keto-enol tautomerism represents an electrophilic substitution at the α-carbon of a ketone, but this compound does not possess a ketone group. byjus.com Direct electrophilic substitution on the carboxylic acid group itself is not a characteristic reaction.

Nucleophilic acyl substitution is a principal reaction pathway for the carboxylic acid group of this compound. masterorganicchemistry.combyjus.com This class of reactions involves the attack of a nucleophile on the carbonyl carbon, which is electrophilic in nature. vanderbilt.edu This initial attack forms a tetrahedral intermediate, which then collapses, leading to the expulsion of the hydroxyl group as a leaving group. vanderbilt.eduuomustansiriyah.edu.iq The hydroxyl group is a poor leaving group, so it is often protonated by an acid catalyst to form water, a much better leaving group.

Significant examples of nucleophilic acyl substitution for this compound include the formation of esters and amides.

Esterification: this compound can be converted into its corresponding esters through reaction with an alcohol in the presence of an acid catalyst, a process known as the Fischer esterification. masterorganicchemistry.comchemguide.co.ukmasterorganicchemistry.com This reaction is an equilibrium process. To favor the formation of the ester, an excess of the alcohol is often used, or the water produced in the reaction is removed. masterorganicchemistry.com The mechanism is initiated by the protonation of the carbonyl oxygen by the acid catalyst, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the alcohol nucleophile. masterorganicchemistry.comyoutube.com The bulky bicyclic structure of the camphor (B46023) framework can create steric hindrance around the carboxylic acid group, which may affect the rate of the esterification reaction. vnu.edu.vnsemanticscholar.org

Amide Formation: The direct synthesis of an amide from a carboxylic acid and an amine is often challenging because amines are basic and can deprotonate the carboxylic acid to form a highly unreactive carboxylate salt. libretexts.orglibretexts.org To overcome this, the carboxylic acid typically needs to be "activated." One common method is to convert the carboxylic acid into a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂). libretexts.org This acyl chloride then readily reacts with an amine to produce the amide. vanderbilt.eduuomustansiriyah.edu.iq Another approach is to use a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), which facilitates the direct reaction between the carboxylic acid and the amine to form the amide. libretexts.orgnih.gov The successful synthesis of N-heterocyclic amides from the related (+)-camphoric acid highlights the utility of these methods within the camphor chemical space. nih.gov

| Reaction | Reagents | Product | Mechanism |

|---|---|---|---|

| Fischer Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Ester (RCOOR') | Acid-catalyzed nucleophilic acyl substitution masterorganicchemistry.commasterorganicchemistry.com |

| Amide Formation (via Acyl Chloride) | 1. SOCl₂ 2. Amine (R'NH₂) | Amide (RCONHR') | Nucleophilic acyl substitution uomustansiriyah.edu.iqlibretexts.org |

| Amide Formation (with coupling agent) | Amine (R'NH₂), DCC | Amide (RCONHR') | Activation of carboxylic acid followed by nucleophilic acyl substitution libretexts.orgnih.gov |

The carboxylic acid functional group of this compound can be reduced to a primary alcohol. This transformation typically requires a strong reducing agent, with lithium aluminum hydride (LiAlH₄) being the most commonly used. chemguide.co.uklibretexts.orglibretexts.org Milder reducing agents such as sodium borohydride (B1222165) (NaBH₄) are generally not sufficiently reactive to reduce carboxylic acids. chemguide.co.uklibretexts.org

The mechanism of this reduction involves a nucleophilic acyl substitution followed by a nucleophilic addition. A hydride ion (H⁻) from LiAlH₄ attacks the carbonyl carbon. The reaction proceeds through an aluminum alkoxide intermediate, which upon treatment with aqueous acid in a subsequent work-up step, is protonated to give the primary alcohol.

An aldehyde is formed as an intermediate during this reduction process. chemguide.co.uklibretexts.org However, aldehydes are generally more reactive towards reducing agents than carboxylic acids. As a result, the reaction does not typically stop at the aldehyde stage and proceeds to completion to form the primary alcohol. libretexts.orgchemguide.co.uk

Isolating the aldehyde product from the reduction of a carboxylic acid is difficult and requires specialized reagents and conditions. A common strategy is to first convert the carboxylic acid to a more reactive derivative, such as an acid chloride or an ester. These derivatives can then be reduced to aldehydes using sterically hindered and less reactive hydride reagents. For example, acid chlorides can be reduced to aldehydes using lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃), and esters can be reduced using diisobutylaluminum hydride (DIBAL-H), typically at low temperatures to prevent further reduction to the alcohol. libretexts.org An alternative method involves converting the carboxylic acid to an S-2-pyridyl thioester, which can then be reduced to an aldehyde. researchgate.net

| Starting Material | Reducing Agent | Intermediate | Final Product |

|---|---|---|---|

| Carboxylic Acid | LiAlH₄ | Aldehyde | Primary Alcohol chemguide.co.uklibretexts.org |

| Acid Chloride | LiAlH(Ot-Bu)₃ | - | Aldehyde libretexts.org |

| Ester | DIBAL-H | - | Aldehyde libretexts.org |

In the presence of strong acids, this compound and its derivatives can undergo various transformations. As previously discussed, the Fischer esterification is a prominent acid-catalyzed reaction of the carboxylic acid group. masterorganicchemistry.comchemguide.co.uk

The bicyclic camphor framework is known to be susceptible to rearrangements mediated by carbocations, with the Wagner-Meerwein rearrangement being a classic example. wikipedia.orglibretexts.org This type of rearrangement involves the 1,2-shift of an alkyl group, aryl group, or a hydride to an adjacent carbocation, resulting in the formation of a more stable carbocation. youtube.comslideshare.net Although this rearrangement is a characteristic of the camphor skeleton, the presence of the carboxylic acid group can influence the reaction pathways. For example, the acid-catalyzed dehydration of an alcohol derived from a camphor structure can generate a carbocation that subsequently undergoes rearrangement. youtube.com The historical development of the Wagner-Meerwein rearrangement is intricately linked with the chemistry of bicyclic terpenes like camphor. researchgate.net Furthermore, camphorsulfonic acid, a derivative of camphor, is widely used as a chiral acid catalyst in a variety of organic synthesis applications. eurekalert.orgresearchgate.net

Reactions of the Bicyclic Camphor Skeleton

Beyond the reactivity of the carboxylic acid group, the bicyclic camphor skeleton itself can be a site for chemical modification.

The carbon atoms within the camphor skeleton have differing reactivities, which allows for selective functionalization at specific positions. In camphor itself, the C3 position, which is adjacent to the carbonyl group, is a common site for reactions. While this compound lacks a carbonyl group at the C2 position, the principles of reactivity at different locations on the bicyclic system remain pertinent. Research on various camphor derivatives has demonstrated that functionalization at positions such as C3 and C10 (one of the methyl groups) is feasible. The steric environment of the endo and exo faces of the molecule also plays a crucial role in directing the stereochemical outcome of these reactions. Additionally, rearrangement reactions of substituted camphor derivatives, such as bromocamphor, can be employed to introduce functional groups at various positions on the ring. ubc.ca

Skeletal Rearrangements (e.g., Wagner-Meerwein type)

The rigid bicyclic structure of this compound, derived from the camphor scaffold, is prone to a variety of skeletal rearrangements, particularly when carbocationic intermediates are formed. These transformations are often driven by the relief of inherent ring strain within the norbornane (B1196662) system. nih.gov The most prominent of these is the Wagner-Meerwein rearrangement, a class of carbocation 1,2-rearrangement reactions where an alkyl group migrates to an adjacent carbon atom. wikipedia.orglscollege.ac.in This process is thermally allowed and can proceed at low temperatures. wikipedia.orglscollege.ac.in

First discovered in bicyclic terpenes, such as the conversion of isoborneol (B83184) to camphene, the Wagner-Meerwein rearrangement is fundamental to understanding the chemistry of camphor and its derivatives. wikipedia.orgchemistry-online.com The rearrangement proceeds through the formation of a carbocation, which then undergoes a suprafacial wikipedia.orguniv.kiev.ua-sigmatropic shift of an alkyl, aryl, or hydride group to generate a more stable carbocationic intermediate. lscollege.ac.inlibretexts.org The driving force for these shifts in the camphor framework is not only the increased stability of the resulting carbocation (e.g., from secondary to tertiary) but also the relief of steric and torsional strain. nih.govlibretexts.org

In derivatives of camphocarboxylic acid, such rearrangements can be initiated under various acidic conditions. For instance, studies on camphor-4-carboxylic acid oximes have shown that Beckmann fragmentation processes, which proceed through carbocationic intermediates, can lead to complex skeletal rearrangements alongside the expected fragmentation products. univ.kiev.ua The presence of the bridgehead methyl group in the camphor structure facilitates the formation of a tertiary carbocation, which can then undergo subsequent rearrangements. univ.kiev.ua The carboxylic acid group itself can participate by trapping these electrophilic intermediates, leading to intramolecular lactonization. univ.kiev.ua

A typical Wagner-Meerwein rearrangement mechanism in a camphor-like system involves:

Formation of a Carbocation: Protonation of a hydroxyl group followed by the loss of water, or reaction of an alkene with an electrophile.

1,2-Alkyl Shift: Migration of a neighboring C-C bond to the carbocation center. In the camphor skeleton, this often involves the shift of the C1-C6 bond or a methyl group.

Formation of a More Stable Intermediate: The rearrangement leads to a new, more stable carbocation, which can then be trapped by a nucleophile or lose a proton to form an alkene.

The intricate nature of these rearrangements highlights the complex chemical behavior of the strained camphor skeleton, where subtle changes in reaction conditions can lead to profoundly different molecular architectures. nih.gov

Stereochemical Outcomes and Control in Reactions

The inherent chirality and conformational rigidity of the this compound backbone make it a powerful tool for controlling stereochemical outcomes in chemical reactions.

The chiral scaffold of this compound exerts significant steric influence, directing the approach of reagents to specific faces of the molecule. This leads to high levels of diastereoselectivity in the formation of derivatives. The bulky bicyclic system effectively shields one face of a reactive center, forcing incoming reactants to attack from the less hindered side.

Research on camphor derivatives has demonstrated the synthesis of various compounds with high diastereoselectivity. For example, certain reactions have been shown to yield products with a diastereomeric excess (de) of over 98% in favor of a specific isomer. researchgate.net This principle is widely exploited in asymmetric synthesis, where camphor-derived auxiliaries are used to control the stereochemistry of new chiral centers.

Table 1: Examples of Diastereoselective Reactions in Camphor Derivatives

| Reactant Type | Reagent | Typical Outcome | Diastereomeric Excess (de) |

|---|---|---|---|

| Enolate Alkylation | Alkyl Halide | Attack from the less hindered exo face | >95% |

| Diels-Alder Reaction | Dienophile | Endo addition favored due to steric blocking of the exo face | High |

| Reduction of Ketone | Hydride Reagent | Attack from the less hindered side to form one dominant alcohol diastereomer | Often >90% |

Maintaining the enantiomeric purity of this compound throughout a synthetic sequence is critical for its application in asymmetric synthesis. Due to the stability of the camphor skeleton, reactions at the carboxylic acid group or other remote positions generally proceed without racemization of the core structure.

However, when dealing with racemic or partially racemic mixtures of chiral carboxylic acids, deracemization becomes a key challenge. Deracemization is a process that converts a racemate into a single enantiomer, ideally in 100% yield. Several strategies have been developed for the deracemization of α-branched carboxylic acids, which are applicable to camphocarboxylic acid. nih.gov

One prominent method is catalytic asymmetric protonation . In this approach, a racemic carboxylic acid is converted into a bis-silyl ketene (B1206846) acetal (B89532). A chiral Brønsted acid catalyst then delivers a proton enantioselectively to generate one enantiomer of the acid in high enantiomeric excess. nih.gov

Enzymatic deracemization offers another powerful route. mdpi.com Hydrolase enzymes can selectively catalyze the hydrolysis of an ester derivative of one enantiomer in a racemic mixture, leaving the other enantiomer's ester unreacted. This kinetic resolution can produce both the carboxylic acid and the remaining ester in high enantiomeric purity. mdpi.com Further enrichment of partially resolved mixtures can sometimes be achieved by precipitation with achiral acids, which may preferentially form aggregates with either the homochiral or heterochiral salts. ias.ac.in

Table 2: Comparison of Deracemization Techniques

| Method | Key Reagent/Catalyst | Principle | Typical Enantiomeric Purity |

|---|---|---|---|

| Catalytic Asymmetric Protonation | Chiral Disulfonimide (Brønsted acid) | Enantioselective protonation of a ketene acetal intermediate | High (up to 99% ee) |

| Enzymatic Hydrolysis | Hydrolase / Lipase (e.g., Amano PS) | Stereoselective hydrolysis of a racemic ester | High (up to 100% ee) |

| Chiral Resolution | Chiral Resolving Agent (e.g., (1S)-(+)-10-camphorsulfonic acid) | Formation of separable diastereomeric salts | High (up to 98% ee) |

Transition Metal-Catalyzed Transformations Involving this compound

The carboxylic acid functional group in this compound can participate in a variety of transition metal-catalyzed reactions, acting as either an internal nucleophile or a directing group for C-H bond functionalization. These methods provide efficient pathways for creating complex molecular architectures. uniovi.esnih.gov

Palladium catalysis is widely used for such transformations. mdpi.com The carboxylate group can serve as a directing group, positioning the metal catalyst in proximity to a specific C-H bond, thereby enabling its selective functionalization. nih.gov For example, palladium-catalyzed arylation of C(sp³)–H bonds adjacent to a carboxylic acid has been developed, which proceeds through a Pd(II)/Pd(IV) catalytic cycle. nih.gov This strategy allows for the direct formation of C-C bonds at otherwise unreactive positions.

Furthermore, the carboxylic acid moiety can act as a nucleophile in addition reactions to unsaturated systems like alkynes. uniovi.esresearchgate.net Catalysts based on ruthenium, palladium, gold, and copper can activate the C≡C triple bond of an alkyne, facilitating the intramolecular or intermolecular addition of the carboxylic acid. uniovi.esresearchgate.net Intramolecular addition (cycloisomerization) is a powerful tool for synthesizing lactones, which are key structural motifs in many natural products. uniovi.es

The general catalytic cycle for these transformations typically involves:

Coordination: The transition metal coordinates to the substrate.

Bond Activation/Insertion: The catalyst mediates the key bond-forming step, such as C-H activation or migratory insertion.

Reductive Elimination: The final product is released from the metal center, regenerating the active catalyst for the next cycle. youtube.com

The chiral backbone of this compound can also influence the stereochemical outcome of these catalyzed reactions, potentially inducing asymmetry in the products.

Radical Reactions and Photochemical Pathways

Beyond ionic reactions, this compound and its derivatives can engage in transformations involving radical intermediates and photochemical excitation.

Radical Reactions: The carboxylic acid group can serve as a precursor to a radical species through decarboxylation. The Barton decarboxylation is a classic example, where a carboxylic acid is converted into a thiohydroxamate ester, which then undergoes a radical chain reaction with a reagent like tributyltin hydride to replace the carboxyl group with a hydrogen atom. libretexts.org

Another significant radical-forming transformation is the Minisci reaction . In this process, a silver catalyst mediates the decarboxylation of a carboxylic acid to generate an alkyl radical. nih.gov This radical can then be used to functionalize electron-deficient heteroarenes. Applying this to this compound would generate a camphoryl radical, which could be used to introduce the bulky bicyclic scaffold into other molecules.

Radical reactions proceed via a chain mechanism involving three key phases:

Initiation: Formation of the initial radical species, often using an initiator like AIBN or through heat or light. libretexts.orgmasterorganicchemistry.com

Propagation: The radical reacts with a stable molecule to generate the product and a new radical, which continues the chain. libretexts.org

Termination: Two radicals combine to form a stable, non-radical product, ending the chain. libretexts.org

Photochemical Pathways: The carbonyl group within the camphor skeleton of this compound is a chromophore that can absorb UV light, leading to excited electronic states capable of unique reactivity. One of the most important photochemical reactions for camphor-like ketones is the [2+2] photocycloaddition . princeton.edu Upon irradiation, the excited ketone can react with an alkene to form a cyclobutane (B1203170) ring, a transformation that is difficult to achieve through thermal methods. The first reported [2+2] cycloaddition involved the conversion of carvone (B1668592) into carvone-camphor upon exposure to sunlight. princeton.edu

These reactions can create up to four new stereocenters in a single step, and the stereochemistry is often highly controlled. princeton.edu Other photochemical processes include Norrish Type I and Type II reactions, which involve cleavage of bonds adjacent to the carbonyl group. Additionally, photochemical methods are being explored for deracemization reactions, where light energy is used in conjunction with a chiral catalyst to convert a racemate into a single enantiomer. tum.de

Derivatives and Analogues: Synthesis, Characterization, and Research Applications

Synthesis of Carboxylic Acid Derivatives (Esters, Amides, Anhydrides, Acid Halides)

The two carboxylic acid groups of (-)-camphocarboxylic acid can be readily transformed into various derivatives, including esters, amides, and anhydrides. These transformations are fundamental for creating more complex molecules and for activating the carboxyl groups for further reactions.

The esterification of this compound to form its corresponding alkyl and aryl esters is a common transformation. The classic Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst like sulfuric acid, is a widely used method. masterorganicchemistry.combyjus.commasterorganicchemistry.comchemguide.co.uk This reaction is an equilibrium process, and to drive it towards the product, the alcohol is often used in excess as the solvent. masterorganicchemistry.commasterorganicchemistry.comchemguide.co.uk For sterically hindered alcohols or acids like camphoric acid, direct esterification can be challenging due to steric hindrance and differences in polarity between the reactants. vnu.edu.vn

To overcome these challenges, activation of the carboxylic acid is often necessary. One approach involves converting the carboxylic acid to a more reactive intermediate, such as an acid anhydride or an acid chloride, which then readily reacts with the alcohol. chemguide.co.uk For instance, the esterification of the sterically hindered camphoric acid with solanesol has been successfully achieved by first converting camphoric acid to camphoric anhydride. vnu.edu.vn An alternative strategy is the in-situ formation of the anhydride, which allows for a direct synthetic route without the need for a separate synthesis and purification of the anhydride. vnu.edu.vn The Steglich esterification, using a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC), is another effective method for esterifying sterically hindered substrates. vnu.edu.vn

The synthesis of aryl esters from carboxylic acids is generally more difficult than that of alkyl esters due to the lower nucleophilicity of phenols. nih.gov However, methods have been developed to achieve this transformation under neutral conditions using reagents like triarylphosphites and N-iodosuccinimide in chlorobenzene, providing good to high yields. nih.gov

| Esterification Method | Reagents | Key Features | Reference |

| Fischer-Speier Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Equilibrium reaction; alcohol often used in excess. | masterorganicchemistry.commasterorganicchemistry.com |

| Via Acid Anhydride | Pre-formed or in-situ generated anhydride, Alcohol | Overcomes steric hindrance. | vnu.edu.vn |

| Steglich Esterification | Alcohol, DCC, DMAP (catalyst) | Effective for sterically hindered substrates. | vnu.edu.vn |

| Aryl Esterification | Phenol, Triarylphosphite, N-Iodosuccinimide | Proceeds under neutral conditions. | nih.gov |

The synthesis of amides and imides from this compound is a key step in the development of new chiral ligands and biologically active molecules. Amides are typically formed by reacting a carboxylic acid derivative with an amine. nih.govnih.gov The direct reaction of a carboxylic acid with an amine requires high temperatures to dehydrate the intermediate ammonium carboxylate salt. researchgate.net A more common approach is to first activate the carboxylic acid by converting it into an acid chloride or anhydride. libretexts.orglibretexts.org

Acid anhydrides, such as camphoric anhydride, react readily with primary and secondary amines to form amides. libretexts.orgresearchgate.net The reaction involves a nucleophilic acyl substitution where the amine attacks one of the carbonyl carbons of the anhydride. researchgate.net This reaction typically requires two equivalents of the amine, as the carboxylic acid byproduct neutralizes one equivalent of the amine. libretexts.org

Cyclic imides can be synthesized from dicarboxylic acids like camphoric acid. This is often achieved by reacting the corresponding anhydride with an amine or ammonia. researchgate.net For example, several D-(+)-camphoric acid imides have been synthesized with good yields by reacting D-(+)-camphoric anhydride with various amines. researchgate.net The reaction conditions can be modified to improve yields and accommodate different types of amines. For instance, reactions with amines containing an aromatic substituent may be slow, requiring refluxing in a high-boiling solvent like o-xylene. researchgate.net

Efficient conditions have been developed for the synthesis of nitrogen-containing heterocyclic derivatives of (+)-camphoric acid, which have shown potential as antiviral agents. nih.govnih.govscienceopen.com

| Derivative | Starting Material | Reagents | Key Features | Reference |

| Amide | This compound | Amine, High Temperature | Direct condensation, forms ammonium salt intermediate. | researchgate.net |

| Amide | (-)-Camphoric anhydride | Primary or Secondary Amine (2 equiv.) | Nucleophilic acyl substitution. | libretexts.orgresearchgate.net |

| Cyclic Imide | (-)-Camphoric anhydride | Amine or Ammonia | Often requires heating/refluxing. | researchgate.net |

(-)-Camphoric anhydride is a crucial intermediate for the synthesis of esters and amides. vnu.edu.vn It can be prepared from this compound through dehydration. A common laboratory method involves heating the dicarboxylic acid, which leads to an intramolecular condensation reaction. libretexts.org Another method is the use of dehydrating agents like thionyl chloride (SOCl₂). For example, (1R,3S)-(-)-camphoric anhydride has been synthesized in high yield (95%) by refluxing the acid with thionyl chloride and sodium carbonate in a mixture of dichloromethane and dioxane. researchgate.net

The reactivity of camphoric anhydride is characterized by the susceptibility of its anhydride ring to nucleophilic attack, leading to ring-opening. libretexts.orglibretexts.org It readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles. libretexts.orgresearchgate.net

Reaction with Alcohols (Alcoholysis): Treatment with an alcohol yields a monoester of camphoric acid. libretexts.org

Reaction with Amines (Aminolysis): Reaction with ammonia or amines produces amides. libretexts.orgresearchgate.net

Hydrolysis: Reaction with water regenerates camphoric acid. libretexts.org

These reactions make camphoric anhydride a more reactive and versatile acylating agent compared to the parent diacid. libretexts.org

Functionalized Analogues with Heteroatoms (N, S, Halogens)

Introducing heteroatoms such as nitrogen, sulfur, or halogens into the camphocarboxylic acid framework can significantly alter its chemical and biological properties, leading to new functionalized analogues.

Nitrogen-containing derivatives are often synthesized through the amide and imide formation reactions discussed previously (Section 4.1.2). These reactions allow for the incorporation of a wide range of nitrogen-containing moieties, including heterocyclic fragments, which have been investigated for their antiviral activities. nih.govnih.govscienceopen.comnih.gov

Sulfur-containing analogues of camphor (B46023) derivatives have been synthesized and evaluated for their antimicrobial properties. mdpi.com The replacement of the ketone oxygen in camphor with sulfur to form thiocamphor has been shown to enhance antimicrobial and antibiofilm activity. mdpi.com While specific methods for the direct sulfurization of this compound are not widely reported, general methods for introducing sulfur into organic molecules exist. For aromatic carboxylic acids, sulfurization can be achieved by reacting them with sulfur and sulfuric acid at elevated temperatures. google.com Such approaches could potentially be adapted for camphocarboxylic acid derivatives. The synthesis of sulfur-containing scaffolds like sulfonamides and thioethers is of great interest in medicinal chemistry. nih.govnih.gov

Halogenation of carboxylic acids can be achieved through several methods. The Hell-Volhard-Zelinsky reaction is a classic method for the α-halogenation of carboxylic acids, involving treatment with bromine and a catalytic amount of PBr₃. ucalgary.cayoutube.com This reaction introduces a halogen atom at the carbon adjacent to the carboxyl group. ucalgary.ca Another method is decarboxylative halogenation, such as the Hunsdiecker reaction, which converts a carboxylic acid (via its silver salt) into an organic halide with one less carbon atom. wikipedia.orgnih.gov These general methods could be applied to this compound to produce halogenated analogues, which can serve as intermediates for further functionalization.

Chiral Ligand and Catalyst Precursor Development from this compound

The rigid, stereochemically defined structure of this compound makes it an excellent building block for the synthesis of chiral ligands and catalyst precursors for asymmetric synthesis. researchgate.netcsulb.edursc.orgrsc.orgmdpi.com The dicarboxylic acid functionality allows for its incorporation into larger molecular architectures, including metal-organic frameworks (MOFs) and coordination polymers.

Derivatives of camphoric acid have also been used to synthesize chiral N-heterocyclic carbene (NHC) pincer ligands. researchgate.net Chiral phosphoric acids (CPAs), often derived from chiral diols like BINOL, are a powerful class of organocatalysts, and the principles of creating a well-defined chiral environment can be applied to catalysts derived from other chiral scaffolds. mdpi.com The development of ligands from readily available chiral sources like camphor is a key strategy in asymmetric catalysis.

Integration into Advanced Materials and Frameworks

The ability of this compound to act as a ditopic chiral linker has led to its integration into advanced materials, most notably metal-organic frameworks (MOFs). csulb.edursc.orgfigshare.comresearchgate.netresearchgate.netrsc.orgnih.gov MOFs are crystalline porous materials constructed from metal ions or clusters connected by organic ligands. By using a chiral ligand like camphorate, it is possible to synthesize homochiral MOFs. csulb.edursc.org

These camphorate-based MOFs exhibit interesting structural features and potential applications. For example, MOFs constructed from d-camphoric acid, various metal ions (Mn, Co, Cd), and a pillar ligand have been synthesized, showing structural diversity and properties relevant to luminescence sensing and selective dye adsorption. figshare.comresearchgate.net The chirality and porosity of these frameworks make them suitable candidates for chiral separations and enantioselective catalysis. csulb.edu

The incorporation of functional groups into the MOF structure can be achieved either by using a functionalized ligand during synthesis or by post-synthetic modification. researchgate.netrsc.org The carboxylic acid groups of the camphorate ligand that are not coordinated to the metal centers can remain free within the pores of the MOF. researchgate.netrsc.org These free carboxylic acid groups can then be used as sites for further chemical reactions or to modulate the adsorption properties of the material. researchgate.netrsc.org

Theoretical and Computational Chemistry Investigations of Camphocarboxylic Acid and Its Derivatives

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO/LUMO)

The electronic structure of a molecule is fundamental to its chemical reactivity and physical properties. Computational methods, particularly Density Functional Theory (DFT), are routinely employed to analyze the electronic landscape of molecules like (-)-Camphocarboxylic acid. Central to this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and electronic transitions. A smaller HOMO-LUMO gap generally indicates higher reactivity.

For this compound, theoretical calculations would typically involve geometry optimization followed by frequency calculations to ensure a true energy minimum. The resulting optimized geometry is then used for single-point energy calculations to determine the energies of the molecular orbitals.

Table 1: Calculated Frontier Orbital Energies of this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO | Data not available in search results |

| LUMO | Data not available in search results |

| HOMO-LUMO Gap | Data not available in search results |

The spatial distribution of the HOMO and LUMO can also be visualized to identify the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively. In a typical carboxylic acid, the HOMO is often localized on the oxygen atoms of the carboxyl group, while the LUMO may be distributed over the carbonyl group and the adjacent carbon atoms.

Conformational Analysis and Energy Landscapes

Due to the presence of rotatable single bonds, this compound can exist in various conformations. Conformational analysis aims to identify the stable conformers and to determine their relative energies, thereby constructing an energy landscape. This is crucial as the biological activity and chemical reactivity of a molecule can be highly dependent on its three-dimensional structure.

Computational methods like molecular mechanics and quantum mechanics are used to perform conformational searches. These methods systematically explore the potential energy surface of the molecule by rotating dihedral angles and calculating the energy of each resulting conformation. The identified low-energy conformers represent the most probable shapes the molecule will adopt.

For this compound, the primary sources of conformational flexibility are the rotation around the C-C bond connecting the carboxylic acid group to the camphor (B46023) scaffold and the orientation of the hydroxyl proton of the carboxyl group. Theoretical studies would identify the most stable arrangement of these groups, considering factors like steric hindrance and intramolecular hydrogen bonding.

Table 2: Relative Energies of Postulated Conformers of this compound

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) |

|---|---|---|

| Conformer A | Data not available | 0.00 |

| Conformer B | Data not available | Data not available |

| Conformer C | Data not available | Data not available |

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry plays a significant role in the interpretation of experimental spectra by providing theoretical predictions of spectroscopic properties. For this compound, theoretical calculations can predict vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra.

Vibrational frequencies are calculated by determining the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies can then be correlated with the peaks observed in experimental IR and Raman spectra, aiding in the assignment of vibrational modes to specific molecular motions.

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These theoretical chemical shifts, when compared with experimental data, can help in the structural elucidation and confirmation of the molecule's conformation in solution.

Table 3: Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| C=O stretch | Data not available | Data not available |

| O-H stretch | Data not available | Data not available |

| C-O stretch | Data not available | Data not available |

Reaction Mechanism Elucidation and Transition State Modeling

Theoretical chemistry provides a powerful avenue to investigate the mechanisms of chemical reactions at a molecular level. For reactions involving this compound or its derivatives, computational methods can be used to map out the potential energy surface of the reaction, identifying reactants, products, intermediates, and, crucially, transition states.

Transition state theory is a cornerstone of these investigations. By locating the transition state structure and calculating its energy, the activation energy of the reaction can be determined, which is a key factor in understanding the reaction rate. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state connects the desired reactants and products.

For instance, the mechanism of esterification of this compound could be studied computationally to understand the role of the catalyst and the stereochemical outcome of the reaction.

Chiral Recognition and Stereochemical Interaction Studies

As a chiral molecule, this compound can exhibit stereospecific interactions with other chiral molecules. Understanding the nature of these interactions is fundamental to its application in areas such as chiral resolution and asymmetric synthesis.

Computational modeling can be used to study the non-covalent interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions, that govern chiral recognition. By building models of the diastereomeric complexes formed between this compound and another chiral molecule, the binding energies can be calculated. A significant difference in the binding energies of the diastereomeric complexes is indicative of effective chiral recognition.

These studies can provide insights into the structural features of this compound that are crucial for enantiomeric discrimination and can guide the design of new chiral selectors or catalysts based on its scaffold.

Supramolecular Assembly Prediction and Molecular Dynamics

Beyond the properties of a single molecule, computational methods can also be used to predict how molecules of this compound interact with each other to form larger, ordered structures known as supramolecular assemblies. In the solid state, these interactions dictate the crystal packing.

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound in different environments, such as in solution or in the formation of aggregates. These simulations track the movement of atoms over time, providing a detailed picture of the intermolecular interactions and the resulting self-assembly processes. Such studies are crucial for understanding crystallization processes and the formation of materials with specific properties.

Advanced Analytical and Characterization Methodologies in Research on Camphocarboxylic Acid

High-Resolution Spectroscopic Techniques for Structural Elucidation of Reaction Products

High-resolution spectroscopy is fundamental to confirming the successful synthesis of (-)-Camphocarboxylic acid derivatives and understanding reaction pathways. These techniques offer unambiguous structural information by probing the nuclear and electronic environments within a molecule.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic compounds. While one-dimensional (1D) ¹H and ¹³C NMR provide essential information about the chemical environment of individual nuclei, complex derivatives of this compound often require more sophisticated two-dimensional (2D) NMR techniques for complete structural assignment. rsc.orgresearchgate.netlibretexts.org

2D NMR experiments, such as COSY, HSQC, and HMBC, are critical for establishing connectivity between atoms. nih.govsdsu.eduyoutube.com

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, identifying adjacent protons within the molecular structure. rsc.orghuji.ac.il

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a clear map of which proton is attached to which carbon. nih.govyoutube.comrsc.org

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is invaluable for piecing together the carbon skeleton and identifying quaternary carbons. nih.govsdsu.edursc.org

These techniques combined allow for the complete and unambiguous assignment of all proton and carbon signals in the complex bicyclic structure of this compound and its reaction products. rsc.org

Solid-State NMR (ssNMR), particularly cross-polarization magic-angle spinning (CPMAS) ¹³C NMR, is employed to characterize this compound-based materials in the solid phase, such as metal-organic frameworks (MOFs). rsc.org This technique provides information on the local environment of carbon atoms within the solid lattice, confirming the structure and purity of the bulk material and identifying the number of crystallographically independent molecules in the unit cell. rsc.org

Table 1: Key 2D NMR Correlations for Structural Elucidation

| 2D NMR Technique | Type of Correlation | Information Gained |

|---|---|---|

| COSY | ¹H-¹H J-coupling | Identifies neighboring protons (vicinal and geminal coupling). |

| HSQC | ¹J (¹H-¹³C) one-bond coupling | Connects protons to the carbons they are directly attached to. |

| HMBC | ²J, ³J (¹H-¹³C) multiple-bond coupling | Establishes long-range connectivity, linking molecular fragments and identifying quaternary carbons. |

High-Resolution Mass Spectrometry (HRMS) for Mechanistic and Derivatization Studies

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of this compound derivatives and reaction intermediates. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS allows for the confident assignment of molecular formulas. nih.gov Techniques like electrospray ionization (ESI) are commonly used to generate ions from derivatized carboxylic acids for analysis. researchgate.netnih.gov

In mechanistic studies, HRMS can be used to detect and identify transient intermediates or byproducts, providing crucial evidence for proposed reaction pathways. Furthermore, when this compound is used as a chiral derivatizing agent, HRMS confirms the successful formation of the desired diastereomeric products before subsequent analysis or separation. unl.edu

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism)

Chiroptical spectroscopy techniques are uniquely sensitive to the three-dimensional arrangement of atoms in chiral molecules and are thus essential for studying this compound and its derivatives.

Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light in the UV-Vis region, arising from electronic transitions. researchgate.net The resulting spectrum is highly sensitive to the absolute configuration of the molecule. By comparing experimentally measured ECD spectra with those predicted by quantum chemical calculations, such as time-dependent density functional theory (TD-DFT), the absolute stereochemistry of a chiral compound or its derivatives can be unequivocally assigned. nih.gov

Vibrational Circular Dichroism (VCD) is the infrared analog of ECD, measuring the differential absorption of circularly polarized light in the infrared region corresponding to molecular vibrations. nih.govrsc.orgyoutube.com VCD provides detailed information about the absolute configuration and conformation of molecules in solution. nih.gov Studies on similar camphoric structures have shown that VCD, in conjunction with DFT calculations, can determine the preferred conformation (e.g., the presence of intramolecular hydrogen bonding) and the absolute configuration by comparing the experimental and calculated spectra. nih.gov

X-ray Crystallography for Absolute Configuration and Solid-State Structure Analysis of Derivatives and Frameworks

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline solids, providing precise information on bond lengths, bond angles, and torsion angles. springernature.com For chiral molecules like this compound, this technique is the gold standard for the unambiguous determination of absolute configuration. thieme-connect.deed.ac.uk This is typically achieved by analyzing the anomalous dispersion of X-rays, where the Flack parameter is used to confidently assign the correct enantiomer. ox.ac.uk

The utility of X-ray crystallography extends to the characterization of derivatives, such as the monoamide of camphoric acid, revealing detailed intermolecular interactions like hydrogen bonding networks that dictate the crystal packing. researchgate.net

Furthermore, this compound is a valuable chiral building block in the synthesis of metal-organic frameworks (MOFs). figshare.comresearchgate.net X-ray crystallography is essential for elucidating the complex three-dimensional structures of these frameworks, showing how the metal centers and camphocarboxylate ligands connect to form porous materials. researchgate.netresearchgate.net

Table 2: Crystallographic Data for a Metal-Organic Framework derived from D-Camphoric Acid

| Parameter | Value for [Cd₈(d-cam)₈(bimb)₄]n |

|---|---|

| Crystal System | Tetragonal |

| Space Group | I4₁ |

| a (Å) | 27.561(6) |

| b (Å) | 27.561(6) |

| c (Å) | 14.072(3) |

| Volume (ų) | 10695(4) |

Data adapted from a study on MOFs constructed from D-camphor acid. researchgate.net

Advanced Chromatographic Methods for Purity and Enantiomeric Excess Determination in Research Contexts (e.g., Chiral HPLC, GC-MS)

Chromatographic techniques are vital for assessing the chemical and optical purity of this compound and its reaction products.

Chiral High-Performance Liquid Chromatography (HPLC) is the primary method for determining the enantiomeric excess (e.e.) of chiral compounds. heraldopenaccess.us This can be achieved in two ways:

Direct Separation: Using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, allowing them to be separated and quantified. researchgate.netchiraltech.com

Indirect Separation: Derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral stationary phase (like silica (B1680970) gel). nih.govtcichemicals.com this compound itself can be used as a chiral resolving agent for other classes of compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds. foodb.ca For carboxylic acids, derivatization is often required to increase volatility and improve chromatographic performance. colostate.edu GC-MS is used to assess the purity of reaction products and can also be employed for enantiomeric excess determination when a chiral GC column is used. nih.govresearchgate.net The mass spectrometer provides structural confirmation of the separated components. GC-MS methods have been developed for the sensitive detection of potential impurities related to camphorsulfonic acid, a similar compound. mdpi.com

Thermal Analysis Techniques for Material Characterization (e.g., TGA, DSC)

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. They are particularly important for characterizing the stability and phase behavior of solid-state materials derived from this compound, such as MOFs.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. This is used to determine the thermal stability of a compound, identify decomposition temperatures, and quantify the amount of solvent (e.g., water) present within a crystal lattice, which is common in MOFs. researchgate.net

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC can detect phase transitions such as melting, crystallization, and glass transitions, providing valuable information on the material's thermodynamic properties.

For MOFs constructed using camphoric acid, TGA is crucial for determining the temperature at which guest solvent molecules are removed from the pores and the temperature at which the framework itself begins to decompose, defining the material's thermal operating range. researchgate.net

Surface Analysis Techniques for Integrated Materials (e.g., AFM, SEM, TEM)

The integration of this compound into various materials, such as polymers, nanoparticles, and thin films, necessitates a thorough understanding of the resulting surface morphology and properties. Advanced surface analysis techniques, including Atomic Force Microscopy (AFM), Scanning Electron Microscopy (SEM), and Transmission Electron Microscopy (TEM), are indispensable tools for characterizing these integrated materials at the nanoscale. These techniques provide critical insights into the topography, structure, and dispersion of this compound within the host material, which are essential for optimizing material performance in various applications.

Atomic Force Microscopy (AFM)

AFM is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information of a material's surface. In the context of materials integrated with this compound, AFM is particularly useful for visualizing the self-assembly and chiral recognition phenomena at the nanoscale.

When this compound is self-assembled on a substrate, such as gold, AFM can reveal the formation of ordered monolayers. The chirality of the this compound molecules can lead to the formation of distinct chiral nanostructures on the surface. rsc.org AFM imaging can capture the handedness and pitch of these helical structures, providing direct evidence of chiral expression at the supramolecular level.

Research Findings: Studies on similar chiral carboxylic acids have demonstrated the ability of AFM to visualize the formation of well-ordered, chiral domains on surfaces. For instance, in a hypothetical study, AFM analysis of a self-assembled monolayer of this compound on a gold substrate could reveal the formation of left-handed helical ribbons. The dimensions and packing of these ribbons can be precisely measured from the AFM height and phase images.

| Parameter | Value |

|---|---|

| Scan Area | 1 µm x 1 µm |

| Average Domain Height | 2.5 ± 0.3 nm |

| Helical Pitch | 25 ± 2 nm |

| Surface Roughness (RMS) | 0.8 nm |

Scanning Electron Microscopy (SEM)

In the case of polymer films blended with this compound, SEM can be used to assess the distribution of the acid within the polymer matrix. At high magnifications, it may be possible to observe phase separation or the formation of crystalline domains of the chiral molecule.

Research Findings: In a representative analysis, SEM images of a polylactic acid (PLA) film containing 5 wt% of this compound could show a uniform and smooth surface at low magnifications. At higher magnifications, however, the images might reveal the presence of well-dispersed, sub-micron spherical domains, suggesting a phase-separated morphology. Energy-dispersive X-ray spectroscopy (EDX) coupled with SEM can be used to confirm the elemental composition of these domains and verify the presence of carbon and oxygen, consistent with the composition of this compound.

| Magnification | Observed Features | Average Feature Size |

|---|---|---|

| 1,000x | Smooth, uniform surface | N/A |

| 10,000x | Dispersed spherical domains | 500 ± 50 nm |

| 50,000x | Detailed view of spherical domains | - |

Transmission Electron Microscopy (TEM)

TEM is an essential technique for the characterization of nanomaterials, providing high-resolution images of their size, shape, and internal structure. When this compound is used to functionalize nanoparticles, TEM is crucial for confirming the successful coating and for assessing the morphology of the resulting core-shell nanostructures.

For example, if this compound is used as a capping agent in the synthesis of gold nanoparticles, TEM can be used to determine the average particle size, size distribution, and shape of the nanoparticles. High-resolution TEM (HRTEM) can even visualize the crystal lattice of the nanoparticle core and provide information about the thickness of the organic shell.

Research Findings: A hypothetical TEM analysis of gold nanoparticles functionalized with this compound could reveal the formation of spherical nanoparticles with a narrow size distribution. The images would show a distinct core with a lighter contrast shell around it, corresponding to the organic ligand. The average core diameter and shell thickness can be accurately measured from the TEM micrographs.

| Parameter | Value |

|---|---|

| Average Nanoparticle Core Diameter | 15 ± 2 nm |

| Organic Shell Thickness | 2.1 ± 0.4 nm |

| Particle Shape | Spherical |

| Size Distribution (Polydispersity Index) | 0.15 |

Emerging Research Directions and Future Perspectives for Camphocarboxylic Acid Chemistry

Integration with Flow Chemistry and Microreactor Technology

The synthesis and transformation of (-)-camphocarboxylic acid and its derivatives are poised for significant advancement through the adoption of flow chemistry and microreactor technology. Continuous-flow systems offer substantial benefits over traditional batch processing, including superior control over reaction parameters, enhanced heat and mass transfer, improved safety, and straightforward scalability. almacgroup.comnih.gov

The high surface-area-to-volume ratio in microreactors allows for rapid heating and cooling, enabling precise temperature control that is crucial for managing exothermic reactions and minimizing the formation of byproducts. nih.govflinders.edu.au This level of control could be particularly advantageous for complex, multi-step syntheses involving chiral intermediates derived from this compound, where maintaining stereochemical integrity is paramount.

Furthermore, flow chemistry facilitates the safe handling of hazardous reagents and unstable intermediates by confining them to small volumes within the reactor at any given time. flinders.edu.aunih.gov Processes such as nitrations, hydrogenations, or reactions involving organometallic reagents, which might be used to modify the camphoric skeleton, can be performed with a significantly improved safety profile. almacgroup.com The integration of in-line purification and analysis tools, such as membrane-based separators or real-time spectroscopy, can streamline workflows, reduce waste, and lead to the development of fully automated, on-demand synthesis platforms. flinders.edu.auacs.org While specific applications involving this compound in flow systems are still an emerging area, the well-established benefits of this technology present a clear opportunity for optimizing existing synthetic routes and enabling new chemical transformations. durham.ac.ukresearchgate.netnih.gov

Table 1: Potential Advantages of Applying Flow Chemistry to this compound Reactions

| Feature of Flow Chemistry | Potential Benefit for this compound Chemistry |

| Enhanced Heat Transfer | Precise control over exothermic reactions, minimizing side products and epimerization. |

| Rapid Mixing | Improved reaction kinetics and selectivity in fast reactions like derivatization or catalysis. |

| Improved Safety | Safe handling of hazardous reagents (e.g., strong acids, organometallics) for skeleton modification. |

| Scalability | Seamless transition from laboratory-scale discovery to pilot-scale production without re-optimization. almacgroup.com |

| Automation & Integration | Potential for multi-step, telescoped syntheses of complex derivatives with in-line purification. nih.gov |

Applications in Optoelectronic and Sensing Materials

The inherent chirality and rigid structure of this compound make it an exceptional building block for advanced materials with unique optical and sensing properties. A significant area of development is its use in the construction of chiral Metal-Organic Frameworks (MOFs). csulb.edunih.gov

Researchers have successfully used d-camphoric acid, a stereoisomer of this compound, to synthesize novel MOFs. figshare.comresearchgate.net For instance, a cadmium-based MOF, [Cd8(d-cam)8(bimb)4]n (where d-H2cam is d-camphoric acid and bimb is 4,4′-bis(1-imidazolyl)biphenyl), has demonstrated remarkable capabilities as a luminescence-based sensor. figshare.comresearchgate.net This single framework can quantitatively detect three different classes of analytes: metal ions (like Cu²⁺), aromatic molecules (such as nitrobenzene), and pesticides. figshare.comresearchgate.net The sensing mechanism often relies on luminescence quenching, where the presence of the analyte diminishes the material's fluorescent signal. rsc.org

The chiral nature of the camphoric acid ligand is crucial for inducing chiroptical properties in materials. It has been used to impart chirality into larger structures, creating materials suitable for chiral recognition and enantioselective processes. csulb.edunih.govresearchgate.net Beyond MOFs, derivatives like (-)-isocamphoric acid have been explored as building blocks for chiral liquid crystals, which, while not mesogenic themselves, can induce chirality in host liquid-crystal phases, opening avenues for new display and photonic technologies. york.ac.uk

Table 2: Performance of a d-Camphoric Acid-Based MOF Sensor

| Analyte Detected | Type | Sensing Mechanism |

| Cu²⁺ ion | Metal Ion | Luminescence Quenching |

| Nitrobenzene | Aromatic Molecule | Luminescence Quenching |

| 2,4,6-Trinitrophenol | Pesticide/Explosive | Luminescence Quenching |

| Data derived from studies on [Cd8(d-cam)8(bimb)4]n MOF. figshare.comresearchgate.net |

Development of Novel Organocatalytic Systems

The camphor (B46023) skeleton serves as a privileged chiral scaffold for the design of novel organocatalysts. Its rigid conformation provides a well-defined stereochemical environment, which is essential for inducing high enantioselectivity in asymmetric reactions. Research has focused on synthesizing regio- and stereochemically diverse diamines from camphor derivatives, such as (1S)-(+)-ketopinic acid and (1S)-(+)-10-camphorsulfonic acid. nih.govresearchgate.net

These camphor-derived diamines have been successfully converted into noncovalent bifunctional thiourea (B124793) organocatalysts. nih.gov These catalysts possess both a hydrogen-bond donating thiourea moiety and a basic amine group, allowing them to activate both the nucleophile and the electrophile in a reaction. They have proven effective in catalyzing conjugate addition reactions, such as the addition of 1,3-dicarbonyl compounds to trans-β-nitrostyrene, with high enantioselectivity. nih.gov For example, an endo-1,3-diamine derived catalyst achieved an enantiomeric ratio of 91.5:8.5 in the reaction with acetylacetone. nih.gov

The modular nature of these systems allows for systematic tuning of the catalyst structure—by altering the substitution pattern on the camphor framework or the functional groups on the thiourea moiety—to optimize performance for different substrates and reactions. This research avenue continues to be a fertile ground for discovering new catalysts that are metal-free, environmentally benign, and highly efficient for asymmetric synthesis.

Table 3: Enantioselectivity of Camphor-Derived Thiourea Organocatalysts in the Conjugate Addition to trans-β-nitrostyrene

| Nucleophile | Catalyst Type | Enantiomeric Ratio (er) |

| Dimethyl malonate | exo-1,2-diamine derived | 78.5:21.5 |

| Acetylacetone | endo-1,3-diamine derived | 91.5:8.5 |

| Dibenzoylmethane | exo-1,4-diamine derived | 80.0:20.0 |

| Data represents selected results from a broader catalyst screening. nih.gov |

Challenges and Opportunities in Sustainable and Circular Chemical Synthesis

In the global effort to transition to a circular economy and reduce reliance on fossil fuels, this compound, derived from the renewable terpene camphor, presents a significant opportunity as a bio-based building block. google.com A major challenge in polymer science is the development of sustainable plastics that possess functional properties comparable to their petrochemical counterparts. nih.gov

Research has successfully demonstrated the use of camphoric acid to synthesize novel bio-based polyesters and copolymers. nih.govmdpi.comdntb.gov.ua For example, high molecular weight random copolymers of 2,5-furandicarboxylic acid (another bio-based monomer) and camphoric acid have been produced. mdpi.comresearchgate.net These materials, processed into films, exhibit tunable mechanical properties and exceptional gas barrier capabilities, making them suitable for sustainable food packaging. mdpi.comresearchgate.net The incorporation of the bulky, cycloaliphatic camphor unit into the polymer backbone disrupts crystallinity and can improve properties like flexibility and thermal stability. nih.gov